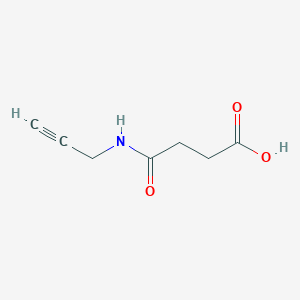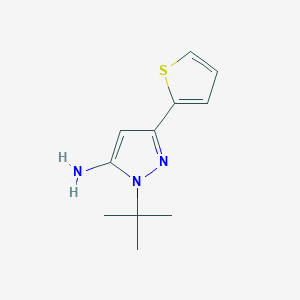amine CAS No. 1156034-79-5](/img/structure/B1438785.png)
[(dimethyl-4H-1,2,4-triazol-3-yl)methyl](methyl)amine
Übersicht
Beschreibung
(dimethyl-4H-1,2,4-triazol-3-yl)methylamine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a dimethyl group attached to the triazole ring and a methylamine group. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 1,2,4-triazole derivatives, have been reported to exhibit diverse biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
It is known that triazole derivatives can interact with biological receptors through hydrogen-bonding and dipole interactions . This interaction can lead to changes in the function of the target, which can result in the observed biological activities.
Pharmacokinetics
Similar compounds have been reported to have excellent bioavailability .
Action Environment
Similar compounds have been reported to be stable and effective in various environments .
Biochemische Analyse
Biochemical Properties
(dimethyl-4H-1,2,4-triazol-3-yl)methylamine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to act as a ligand, forming complexes with metal ions, which can then participate in catalytic processes. For instance, it can interact with enzymes such as cytochrome P450, influencing their activity and thus affecting metabolic pathways. The triazole ring in (dimethyl-4H-1,2,4-triazol-3-yl)methylamine also allows it to participate in hydrogen bonding and π-π interactions, further enhancing its role in biochemical reactions .
Cellular Effects
(dimethyl-4H-1,2,4-triazol-3-yl)methylamine has been observed to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of kinases and phosphatases, leading to changes in gene expression and cellular metabolism. For example, this compound can inhibit the activity of matrix metalloproteinases, enzymes involved in the degradation of extracellular matrix components, thereby affecting cell migration and invasion . Additionally, (dimethyl-4H-1,2,4-triazol-3-yl)methylamine has been shown to induce oxidative stress in cells, which can lead to apoptosis or programmed cell death .
Molecular Mechanism
The molecular mechanism of (dimethyl-4H-1,2,4-triazol-3-yl)methylamine involves its interaction with various biomolecules at the molecular level. This compound can bind to the active sites of enzymes, either inhibiting or activating their activity. For instance, it can act as a competitive inhibitor for certain enzymes by mimicking the substrate and binding to the enzyme’s active site . Additionally, (dimethyl-4H-1,2,4-triazol-3-yl)methylamine can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (dimethyl-4H-1,2,4-triazol-3-yl)methylamine can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light or high temperatures . Long-term studies have shown that (dimethyl-4H-1,2,4-triazol-3-yl)methylamine can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression
Dosage Effects in Animal Models
The effects of (dimethyl-4H-1,2,4-triazol-3-yl)methylamine in animal models vary with different dosages. At low doses, this compound can have beneficial effects, such as modulating enzyme activity and influencing metabolic pathways without causing significant toxicity . At higher doses, (dimethyl-4H-1,2,4-triazol-3-yl)methylamine can exhibit toxic effects, including liver and kidney damage, oxidative stress, and apoptosis . These dosage-dependent effects are essential for determining the safe and effective use of this compound in therapeutic applications.
Metabolic Pathways
(dimethyl-4H-1,2,4-triazol-3-yl)methylamine is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further participate in biochemical reactions . Additionally, (dimethyl-4H-1,2,4-triazol-3-yl)methylamine can affect metabolic flux by modulating the activity of key enzymes in metabolic pathways, such as glycolysis and the tricarboxylic acid cycle . These interactions highlight the compound’s potential impact on cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of (dimethyl-4H-1,2,4-triazol-3-yl)methylamine within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, such as those involving ATP-binding cassette transporters . Once inside the cell, (dimethyl-4H-1,2,4-triazol-3-yl)methylamine can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues is also affected by its ability to cross cell membranes and its affinity for specific cellular compartments .
Subcellular Localization
(dimethyl-4H-1,2,4-triazol-3-yl)methylamine exhibits specific subcellular localization, which can affect its activity and function. This compound is often found in the cytoplasm, where it can interact with various enzymes and proteins involved in metabolic processes . Additionally, (dimethyl-4H-1,2,4-triazol-3-yl)methylamine can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (dimethyl-4H-1,2,4-triazol-3-yl)methylamine typically involves the reaction of 4H-1,2,4-triazole-3-amine with dimethyl sulfate under basic conditions. The reaction proceeds through the formation of an intermediate, which is then treated with methylamine to yield the final product .
Industrial Production Methods
In an industrial setting, the production of (dimethyl-4H-1,2,4-triazol-3-yl)methylamine can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
(dimethyl-4H-1,2,4-triazol-3-yl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles such as halides, thiols, and amines under mild to moderate conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted triazole derivatives with different nucleophiles.
Wissenschaftliche Forschungsanwendungen
(dimethyl-4H-1,2,4-triazol-3-yl)methylamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazole: A parent compound with similar structural features but lacking the dimethyl and methylamine groups.
1,2,3-Triazole: Another triazole derivative with a different arrangement of nitrogen atoms.
Imidazole: A five-membered heterocyclic compound with two nitrogen atoms, structurally similar but with different chemical properties.
Uniqueness
(dimethyl-4H-1,2,4-triazol-3-yl)methylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethyl and methylamine groups enhances its reactivity and potential for various applications in research and industry .
Eigenschaften
IUPAC Name |
1-(4,5-dimethyl-1,2,4-triazol-3-yl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4/c1-5-8-9-6(4-7-2)10(5)3/h7H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHMXWCHHEAKJKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Fluoro-2-[(3-methyl-1-piperidinyl)methyl]aniline](/img/structure/B1438702.png)


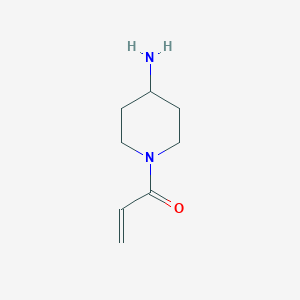
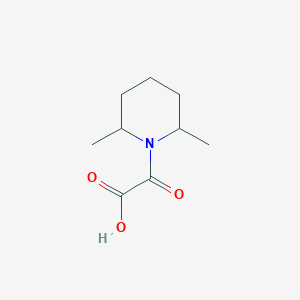
![2-[(2-Ethyl-1-piperidinyl)methyl]-4-fluoroaniline](/img/structure/B1438712.png)
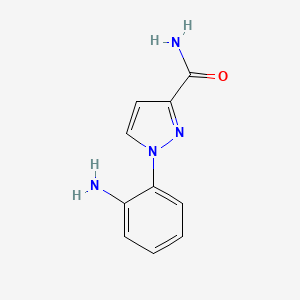
![1-Piperazineethanol, 4-[4-amino-3-(trifluoromethyl)phenyl]-](/img/structure/B1438715.png)
